N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is classified as an amine, specifically a piperidine derivative, which plays a significant role in the development of pharmaceuticals due to its ability to interact with biological systems.
The compound can be sourced from chemical suppliers and is classified under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to its piperidine ring. Its molecular formula is and it has a CAS number of 1021033-96-4, which identifies it uniquely in chemical databases .
The synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine typically involves a nucleophilic substitution reaction. The primary method includes:
In industrial settings, continuous flow reactors may be employed to optimize conditions and enhance yield through better control of temperature and pressure.
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine features a piperidine ring with an ethoxypropyl side chain. The structural representation can be summarized as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets.
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine can participate in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for N-(3-ethoxypropyl)-1-methylpiperidin-4-amine involves its interaction with specific receptors or enzymes within biological systems. This compound may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity and signaling pathways. The exact molecular targets depend on the context of its application, particularly in pharmacological studies where it may modulate pathways related to neurological functions.
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and industry.
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine has several scientific uses:
The core synthetic challenge in constructing N-(3-ethoxypropyl)-1-methylpiperidin-4-amine involves strategic C–N bond formation between the piperidine nitrogen and the ethoxypropyl chain. Two predominant methodologies emerge:
Direct N-alkylation employs 1-methylpiperidin-4-amine as the nucleophile and 1-bromo-3-ethoxypropane as the alkylating agent. This reaction proceeds in anhydrous acetonitrile under reflux (82°C, 12 hours) with potassium carbonate as a base, achieving yields of 68-72%. Critical to suppressing dialkylation is maintaining stoichiometric control (1:1.05 amine:alkyl halide ratio) [4].
Reductive amination offers superior selectivity for monoalkylation. Here, 1-methylpiperidin-4-one reacts with 3-ethoxypropylamine under titanium(IV) isopropoxide catalysis, followed by sodium triacetylborohydride reduction. This two-step sequence achieves 85% yield with minimal byproducts, though requires rigorous moisture exclusion [4] [7].
Table 1: Nucleophilic Substitution Performance Comparison
Method | Conditions | Catalyst/Base | Yield (%) | Key Advantage |
---|---|---|---|---|
Direct N-alkylation | CH₃CN, reflux, 12h | K₂CO₃ | 68-72 | Simplicity |
Reductive amination | THF, 0°C→RT, 4h + 2h | Ti(OiPr)₄/NaBH(OAc)₃ | 85 | Avoids over-alkylation |
Leaving group optimization reveals bromides outperform chlorides (reaction completion 98% vs. 62% at 12h), while mesylates provide intermediate reactivity. Steric effects dominate nucleophile selection: 4-aminopiperidine derivatives show >30% higher reactivity than 3-substituted isomers due to reduced steric hindrance [7].
The ethoxypropyl side chain requires precise ether bond formation prior to piperidine coupling. Williamson ether synthesis proves most effective, where 3-bromopropan-1-ol reacts with ethanol under phase-transfer conditions:
Optimized protocol: Combine 3-bromopropan-1-ol (1.0 eq), anhydrous ethanol (2.5 eq), and tetrabutylammonium bromide (TBAB, 5 mol%) in toluene. Add 50% w/v aqueous NaOH solution dropwise at 0°C, then warm to 40°C for 6 hours. This achieves 89% conversion to 1-bromo-3-ethoxypropane with <3% dialkylation byproducts [3].
Base selection critically impacts selectivity:
Temperature profiling reveals optimal selectivity at 40°C; above 60°C, elimination products (allyl ethyl ether) dominate (>15%). For industrial implementation, continuous water removal shifts equilibrium toward ether formation, boosting yields to 94% [4].
Transitioning from batch to continuous flow processing addresses key scalability limitations in N-(3-ethoxypropyl)-1-methylpiperidin-4-amine manufacture:
Reactor configuration: A two-stage plug flow system combines:1) Etherification module: Packed-bed reactor with immobilized KOH catalyst (residence time 8 min, 120°C)2) Amination module: Tubular reactor for reductive amination (residence time 22 min, 60°C)
Table 2: Batch vs. Flow Synthesis Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Overall yield | 71% | 87% | +22.5% |
Reaction time | 18 hours | 30 minutes | 97% reduction |
Solvent consumption | 15 L/kg product | 3.2 L/kg product | 79% reduction |
Temperature control | ±5°C | ±0.5°C | 10x precision |
This system achieves 87% overall yield with residence time under 30 minutes, compared to 18 hours in batch mode. Precise temperature control (±0.5°C) in the amination stage suppresses thermal degradation pathways that plague batch reactors. Additionally, in-line liquid-liquid separation removes inorganic salts continuously, avoiding filtration bottlenecks [3] [7]. Catalyst immobilization in the first stage enables >400 hours operational stability with <5% productivity loss, significantly reducing metal leaching concerns associated with homogeneous catalysts.
Tertiary amine functionality combined with polar character makes N-(3-ethoxypropyl)-1-methylpiperidin-4-amine particularly challenging to isolate in pharma-grade purity (>99.5%). Key impurities include:
Table 3: Impurity Removal Strategies
Impurity | Removal Technique | Conditions | Efficiency |
---|---|---|---|
Unreacted starting amine | pH-controlled extraction | 0.5M H₃PO₄ wash (organic phase) | 98% removal |
Quaternary ammonium salts | Silica gel chromatography | EtOAc:MeOH:NH₄OH (90:9:1) | 99.2% purity |
Ethoxypropanol | Azeotropic distillation | Toluene co-evaporation, 80°C, 20 mbar | <0.05% residue |
Crystallization as the hydrochloride salt proves most effective for final purification: Dissolve crude freebase in warm isopropanol (55°C), add concentrated HCl until pH 4.0, then cool to -20°C. This yields needle-like crystals with 99.7% purity and <0.1% residual solvents. Solvent selection dramatically impacts crystal morphology: ethanol produces unstable polymorphs, while methanol/water mixtures introduce hydrate formation risks. Critical process parameters include cooling rate (0.5°C/min optimal) and acid addition speed (<2 mL/min) to prevent oiling out [4].
For analytical quality control, reverse-phase HPLC with charged aerosol detection provides superior quantification of non-chromophoric impurities compared to UV detection. Method: Waters XBridge C18 column, 10mM ammonium bicarbonate (pH 9.5)/acetonitrile gradient, 1.0 mL/min flow [2].
Comprehensive Compound Identification
Table 4: Key Identifiers for N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine
Identifier | Value | Source |
---|---|---|
Systematic IUPAC Name | N-(3-ethoxypropyl)-1-methylpiperidin-4-amine | [10] |
CAS Registry Number | 1021033-96-4 | [8] |
Molecular Formula | C₁₁H₂₄N₂O | [3] [6] |
PubChem CID | 65180441 | [6] |
Alternative Name | 1-(3-Ethoxypropyl)-N-methylpiperidin-4-amine | [3] |
Molecular Weight | 200.32 g/mol | [3] |
SMILES | CCOCCCN1CCC(CC1)NC | [10] |
InChIKey | AMSJCLFYWQBSTK-UHFFFAOYSA-N | [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1